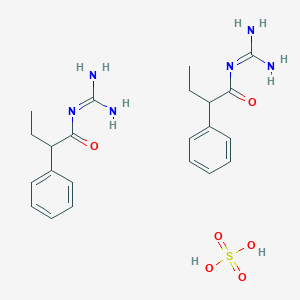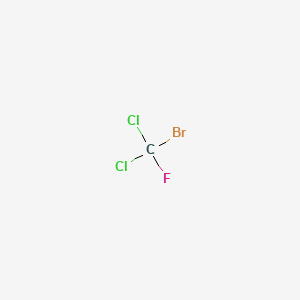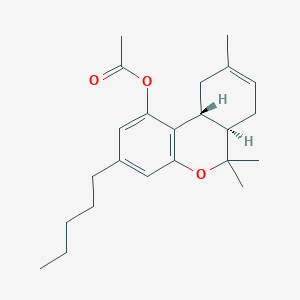![molecular formula C9H8F2 B13424655 1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)
1,2-difluoro-4-[(E)-prop-1-enyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene is an aromatic compound with the molecular formula C9H8F2 This compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 1 and 2 positions, and a prop-1-enyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene can be synthesized through several methods. One common method involves the Balz-Schiemann reaction, which entails the conversion of diazonium tetrafluoroborate salts to their fluorides. The synthesis starts with 2-fluoroaniline, which undergoes diazotization followed by fluorination to yield 1,2-difluorobenzene. The prop-1-enyl group can then be introduced through a Heck reaction, where 1,2-difluorobenzene is reacted with prop-1-enyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Balz-Schiemann reaction followed by Heck coupling. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The prop-1-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form the corresponding alkane derivative.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Products include this compound derivatives with various substituents replacing the fluorine atoms.
Oxidation: Products include 1,2-difluoro-4-[(E)-prop-1-enyl]benzaldehyde and 1,2-difluoro-4-[(E)-prop-1-enyl]benzoic acid.
Reduction: The major product is this compound with the prop-1-enyl group reduced to a propyl group.
科学的研究の応用
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studies involving the effects of fluorine substitution on aromatic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
作用機序
The mechanism by which 1,2-difluoro-4-[(E)-prop-1-enyl]benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition or activation of specific biochemical pathways. The prop-1-enyl group also contributes to the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
1,2-Difluorobenzene: Lacks the prop-1-enyl group, making it less reactive in certain chemical reactions.
1,4-Difluorobenzene: Has fluorine atoms at the 1 and 4 positions, resulting in different electronic and steric properties.
4-Bromo-1,2-difluorobenzene: Contains a bromine atom, which can participate in additional substitution reactions.
Uniqueness
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene is unique due to the combination of fluorine atoms and the prop-1-enyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields. The presence of fluorine atoms enhances the compound’s stability and resistance to metabolic degradation, making it a valuable compound in pharmaceutical research .
特性
分子式 |
C9H8F2 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC名 |
1,2-difluoro-4-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H8F2/c1-2-3-7-4-5-8(10)9(11)6-7/h2-6H,1H3/b3-2+ |
InChIキー |
SZZSOKKIWGZRQJ-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/C1=CC(=C(C=C1)F)F |
正規SMILES |
CC=CC1=CC(=C(C=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate](/img/structure/B13424585.png)
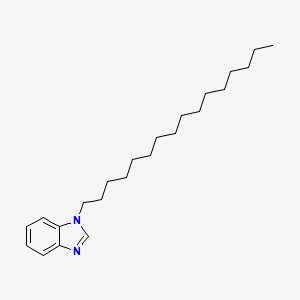
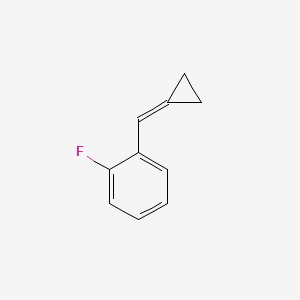
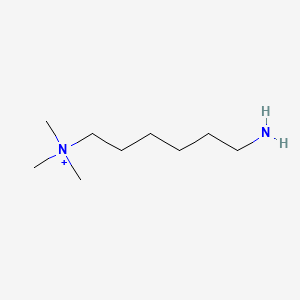
![[(2R,3S,4R,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B13424593.png)
![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13424600.png)
![hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione](/img/structure/B13424601.png)
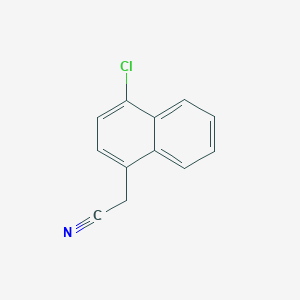
![2-[(Oxan-4-yl)methoxy]aceticacid](/img/structure/B13424605.png)
